ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 1-position and an ethyl ester group at the 5-position of the triazole ring. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cycloaddition Reaction: : One common method for synthesizing ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate involves a cycloaddition reaction between an azide and an alkyne. This reaction, known as the Huisgen cycloaddition, is typically catalyzed by copper(I) salts. The reaction proceeds under mild conditions and provides high yields of the desired triazole compound.
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N-Alkylation: : Another method involves the N-alkylation of 1H-1,2,3-triazole-5-carboxylate with ethyl iodide. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically targets the ester group, converting it into an alcohol.
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Substitution: : The triazole ring can participate in nucleophilic substitution reactions. For example, the ethyl group at the 1-position can be replaced by other alkyl or aryl groups using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various alkyl or aryl substituted triazoles.
Scientific Research Applications
Chemistry
In organic synthesis, ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate is used as a building block for the construction of more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. The triazole ring can mimic natural substrates, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
This compound has potential applications in medicinal chemistry. Triazole-containing compounds are known for their antimicrobial, antifungal, and anticancer properties. This compound can serve as a lead structure for the development of new therapeutic agents.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its incorporation into polymer backbones can improve the thermal and mechanical properties of the resulting materials.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to its biological effects. In materials science, its role is more structural, contributing to the stability and properties of the materials it is incorporated into.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-1,2,3-triazole-5-carboxylate: Lacks the ethyl group at the 1-position, making it less hydrophobic.
Methyl 1-ethyl-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-Phenyl-1H-1,2,3-triazole-5-carboxylate: Contains a phenyl group at the 1-position, which can enhance aromatic interactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The presence of both an ethyl group and an ethyl ester group provides a balance of hydrophobicity and reactivity, making it versatile for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 3-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(5-8-9-10)7(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
MNNUUMJNFDIJSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)OCC |
Origin of Product |
United States |
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